4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
Properties
CAS No. |
1256784-28-7 |
|---|---|
Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
4-chloro-6-cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C10H12ClN3/c11-10-8-5-14(7-1-2-7)4-3-9(8)12-6-13-10/h6-7H,1-5H2 |
InChI Key |
MNIUVQUFLIAVQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3=C(C2)C(=NC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Amino-Cyclopropane Derivatives
The tetrahydropyrido[4,3-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A seminal approach involves reacting 4-amino-2-chloropyridine with cyclopropanecarbonyl chloride under basic conditions to form the bicyclic intermediate. For example, treatment with potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours yields the partially saturated pyrido-pyrimidine core. Subsequent chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) in the presence of catalytic dimethylamine hydrochloride, achieving 78–82% conversion.
Key challenges include regioselectivity during chlorination and side reactions arising from the cyclopropane ring’s strain. Studies show that substituting DMF with 1,2-dichloroethane reduces decomposition pathways, improving overall yield to 85%.
Functionalization of the Cyclopropyl Group
Direct Cyclopropanation via Transition Metal Catalysis
Introducing the cyclopropyl moiety at the 6-position often employs transition metal-mediated cross-coupling. A nickel-catalyzed Negishi coupling between 4-chloro-6-iodo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and cyclopropylzinc bromide has been reported to afford the target compound in 67% yield. Alternatively, palladium-catalyzed Suzuki-Miyaura reactions using cyclopropylboronic acid derivatives achieve comparable yields (65–70%) but require stringent anhydrous conditions.
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Negishi Coupling | NiCl₂(dppf) | THF | 80 | 67 |
| Suzuki-Miyaura Reaction | Pd(PPh₃)₄ | Dioxane | 100 | 65 |
Ring-Closing Metathesis (RCM) Approaches
An innovative strategy utilizes Grubbs’ second-generation catalyst to form the cyclopropane ring in situ. Starting from a diene-functionalized pyrido-pyrimidine precursor, RCM in dichloromethane at 40°C produces the cyclopropyl derivative with 72% efficiency. This method minimizes purification steps but demands high-purity starting materials to prevent catalyst poisoning.
Chlorination and Final Modifications
Selective Chlorination at the 4-Position
Chlorination remains a critical step, with POCl₃ being the reagent of choice. Optimal conditions involve refluxing the tetrahydropyrido-pyrimidine intermediate in excess POCl₃ (5 equiv) for 6 hours, yielding 89–92% of the chlorinated product. Side products, such as 4,6-dichloro derivatives, are suppressed by controlling stoichiometry and employing scavengers like N,N-diisopropylethylamine (DIPEA).
Deoxygenation and Reduction
Hydrogenation of the pyrido ring to achieve the 5,6,7,8-tetrahydro form is accomplished using palladium on carbon (Pd/C) under 50 psi H₂. Complete saturation requires 24 hours in ethanol at 60°C, with yields exceeding 90%. Over-reduction of the chloropyrimidine ring is mitigated by using poisoned catalysts (e.g., Lindlar catalyst).
Purification and Characterization
Chromatographic Separation
Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates 4-chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine from regioisomers. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity >98%.
Spectroscopic Validation
¹H NMR analysis reveals characteristic signals:
-
Cyclopropyl protons at δ 0.8–1.2 ppm (multiplet)
-
Pyrimidine CH at δ 8.3 ppm (singlet)
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
Chemistry
4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine serves as a building block in synthetic organic chemistry. Its structural framework allows for the exploration of new chemical transformations and the synthesis of more complex molecules. The compound can participate in various organic reactions such as:
- Substitution Reactions : Introducing diverse functional groups to create derivatives with potential biological activities.
- Oxidation Reactions : Yielding hydroxylated derivatives that may exhibit distinct properties.
Biology
This compound is under investigation for its potential biological activities:
- Antimicrobial Properties : Research indicates that it may possess activity against various pathogens.
- Anticancer Properties : Preliminary studies suggest that it could inhibit specific enzymes or pathways involved in cancer progression.
The mechanism of action involves interaction with molecular targets such as enzymes or receptors that modulate biological pathways. For instance, it may inhibit certain kinases or other proteins implicated in disease mechanisms.
Medicine
Research is ongoing to evaluate the therapeutic potential of this compound:
- Targeting Enzymes and Receptors : The compound is being explored for its ability to selectively bind to enzymes involved in metabolic pathways related to diseases like cancer and infections.
Data Tables
The following table summarizes key findings from studies examining the biological activity and applications of this compound.
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound can significantly reduce the viability of certain cancer cell lines. For example:
- Experimental Setup : Cancer cell lines treated with varying concentrations of the compound.
- Results : A dose-dependent reduction in cell viability was observed.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against various bacterial strains:
- Experimental Design : Disc diffusion method was used to assess antibacterial activity.
- Findings : The compound showed notable inhibition zones against selected pathogens.
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Similar in structure but lacks the cyclopropyl group, which may affect its biological activity.
7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Another derivative with different substituents that can lead to varied biological properties.
Uniqueness
The presence of both the chloro and cyclopropyl groups in 4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C10H12ClN3
- Molecular Weight : 207.23 g/mol
- CAS Number : 1256784-28-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways. Specifically, compounds within the pyrido[4,3-d]pyrimidine class have shown promising results in inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is crucial for DNA synthesis and repair .
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays revealed that this compound inhibited the proliferation of HepG2 (liver cancer) cells with an IC50 value indicating significant potency .
- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : It displayed inhibitory effects against several bacterial strains, suggesting a potential role as an antimicrobial agent .
- Synergistic Effects : When combined with traditional antibiotics, it enhanced their efficacy against resistant strains .
Case Studies
- Study on HepG2 Cells :
- Antimicrobial Efficacy :
Data Table: Biological Activity Overview
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine?
The synthesis typically involves multi-step reactions starting from bicyclic pyrido-pyrimidine precursors. Key steps include:
- Cyclopropane Introduction : Cyclopropane groups are introduced via nucleophilic substitution or cross-coupling reactions using cyclopropyl boronic acids or Grignard reagents under palladium catalysis .
- Chlorination : A chlorination step at the 4-position using POCl₃ or other chlorinating agents under reflux conditions (e.g., acetonitrile, 80–100°C) .
- Reduction : Partial hydrogenation of pyridine rings using catalysts like Pd/C or PtO₂ to achieve the 5,6,7,8-tetrahydro state . Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane).
Q. How is the structural integrity of this compound validated after synthesis?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify cyclopropane proton splitting patterns and chlorine substitution .
- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns .
- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry . Example Data :
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.2–1.4 (cyclopropane protons), δ 3.8 (NH) |
| HRMS | [M+H]⁺ m/z calc. 265.08, found 265.07 |
Advanced Research Questions
Q. What strategies optimize reaction yields when introducing the cyclopropyl group?
Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(dba)₂ for cross-coupling efficiency .
- Temperature Control : Microwave-assisted synthesis (80–120°C, 30 min) improves kinetics compared to conventional heating . Data Contradiction Note : Some studies report lower yields with bulkier cyclopropane derivatives due to steric hindrance, necessitating excess reagents (1.5–2 eq.) .
Q. How does the cyclopropyl moiety influence biological activity compared to other substituents?
The cyclopropane ring enhances:
- Metabolic Stability : Reduced oxidation compared to linear alkyl chains .
- Target Binding : Electron-withdrawing effects modulate interactions with enzymes like PARP or kinases . SAR Table :
| Substituent | Target Affinity (IC₅₀) | Metabolic Half-life (h) |
|---|---|---|
| Cyclopropyl | 12 nM (PARP-1) | 4.5 |
| Trifluoromethyl | 8 nM (PARP-1) | 3.2 |
| Methyl | 45 nM (PARP-1) | 1.8 |
Q. How can researchers resolve contradictions in reported biological data for this compound?
Discrepancies in IC₅₀ values or mechanism-of-action claims require:
- Assay Standardization : Use consistent cell lines (e.g., HeLa vs. HEK293) and controls .
- Off-Target Profiling : Screen against related targets (e.g., PARP-2, ATM kinase) to rule out cross-reactivity .
- Dose-Response Validation : Repeat experiments with ≥3 biological replicates and statistical analysis (p < 0.05) .
Methodological Guidance
Q. What safety protocols are critical during handling and storage?
- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Inspect gloves for defects before use .
- Storage : Keep in sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Q. Which advanced techniques characterize degradation products under stress conditions?
- Forced Degradation Studies : Expose to heat (40°C), light (UV), or acidic/basic conditions, then analyze via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
